molecular formula C8H12O3 B13067601 1-(Oxolan-3-yl)butane-1,3-dione

1-(Oxolan-3-yl)butane-1,3-dione

Cat. No.: B13067601
M. Wt: 156.18 g/mol
InChI Key: BTOQTTUETPQGAZ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)butane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification processes such as distillation or recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The oxolane ring or the butane-1,3-dione moiety can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

1-(Oxolan-3-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Oxolan-3-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and butane-1,3-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Tetrahydrofuran-3-yl)butane-1,3-dione: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.

    1-(Oxolan-2-yl)butane-1,3-dione: Differing by the position of the oxolane ring attachment.

    1-(Oxolan-4-yl)butane-1,3-dione: Another positional isomer with the oxolane ring attached at a different carbon.

Uniqueness: 1-(Oxolan-3-yl)butane-1,3-dione is unique due to its specific ring structure and the position of the oxolane ring

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(oxolan-3-yl)butane-1,3-dione

InChI

InChI=1S/C8H12O3/c1-6(9)4-8(10)7-2-3-11-5-7/h7H,2-5H2,1H3

InChI Key

BTOQTTUETPQGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CCOC1

Origin of Product

United States

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